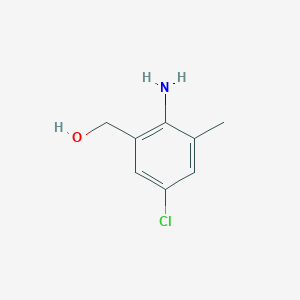










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[C:4](O)=[O:5].CO.Cl>O1CCCC1>[NH2:1][C:2]1[C:10]([CH3:11])=[CH:9][C:8]([Cl:12])=[CH:7][C:3]=1[CH2:4][OH:5]
|


|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1C)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
|
Type
|
TEMPERATURE
|
|
Details
|
warmed to room temperature for 2 h
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
finally refluxed for 16 h
|
|
Duration
|
16 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred for 3 h
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
solvent removed to a volume of about 100 mL
|
|
Type
|
ADDITION
|
|
Details
|
Water (200 mL) was added
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution extracted with diethylether (200 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was collected
|
|
Type
|
CUSTOM
|
|
Details
|
formed a solid in the solution
|
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in ethyl acetate (100 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate and solvent
|
|
Type
|
CUSTOM
|
|
Details
|
removed at reduced pressure
|


Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C=C(C=C1C)Cl)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 63.1 mmol | |
| AMOUNT: MASS | 10.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.9% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 75% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |